molecular formula C8H5Br2N B3029673 2-(2,5-Dibromophenyl)acetonitrile CAS No. 74533-21-4

2-(2,5-Dibromophenyl)acetonitrile

Cat. No. B3029673
CAS RN: 74533-21-4
M. Wt: 274.94
InChI Key: OWSYQAWIZWILQN-UHFFFAOYSA-N
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Description

The compound 2-(2,5-Dibromophenyl)acetonitrile is a brominated acetonitrile derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their chemical behavior. For instance, the synthesis of related compounds such as 2-(2-hydroxyphenyl)acetonitriles and 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile suggests that the dibromophenyl group could influence the reactivity and properties of the acetonitrile moiety .

Synthesis Analysis

The synthesis of related acetonitrile compounds involves various strategies. For example, 2-(2-hydroxyphenyl)acetonitriles are synthesized through the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . Similarly, 3-amino-2,4-dicarbonitrile-5-methylbiphenyls are synthesized via a three-component reaction involving aromatic aldehydes, malononitrile, and acetone . These methods could potentially be adapted for the synthesis of 2-(2,5-Dibromophenyl)acetonitrile by considering the electronic effects of the bromine substituents.

Molecular Structure Analysis

The molecular structure of acetonitrile derivatives is often characterized using spectroscopic techniques and theoretical calculations. For instance, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile has been studied using X-ray crystallography and density functional theory (DFT) to determine its geometry and electronic structure . Similarly, theoretical studies on 2-(4-bromophenyl)-2-(4-chlorophenylamino)acetonitrile have been performed to investigate its structural and vibrational properties . These studies provide a foundation for understanding the molecular structure of 2-(2,5-Dibromophenyl)acetonitrile.

Chemical Reactions Analysis

The reactivity of acetonitrile derivatives can be quite diverse. For example, (diethoxyphosphoryl)acetonitrile oxide undergoes regioselective cycloaddition to olefins, leading to various functionalized products . The regioselective Cope rearrangement of a cycloadduct of 2-phenyl-2-(1,2-diphenyl-3-cyclopropenylidene)acetonitrile demonstrates the potential for complex transformations involving acetonitrile derivatives . These reactions highlight the potential chemical versatility of 2-(2,5-Dibromophenyl)acetonitrile in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile derivatives can be influenced by substituents on the phenyl ring. Spectrophotometric studies of related compounds, such as tetrabromo-tetraphenylporphyrin, reveal the impact of bromine on acid-base and complexing properties . The presence of bromine atoms in 2-(2,5-Dibromophenyl)acetonitrile is likely to affect its reactivity, solubility, and interaction with other molecules, which could be explored through experimental and theoretical studies.

Scientific Research Applications

Photophysics and Spectroscopic Probing

[Ru(phen)2dppz]2+ complexes, related to 2-(2,5-Dibromophenyl)acetonitrile, exhibit a "light-switch" effect critical for their utility as spectroscopic probes for DNA. A study by Olson et al. (1997) detailed the photophysics of [Ru(phen)2dppz]2+ in aqueous solution and mixtures with acetonitrile, showing distinct emission characteristics attributed to metal-to-ligand charge-transfer excited states (Olson et al., 1997).

Structural Behavior and Anion Binding

Camiolo et al. (2003) synthesized new pyrrole 2,5-diamide clefts containing nitrophenyl groups, related to 2-(2,5-Dibromophenyl)acetonitrile. These compounds exhibited notable structural behavior and anion binding in acetonitrile solutions, highlighting their potential in colorimetric sensing applications (Camiolo et al., 2003).

Analytical Applications in Pharmaceutical Analysis

Bousquet et al. (1997) used a derivative of 2-(2,5-Dibromophenyl)acetonitrile for the high-performance liquid chromatographic analysis of chenodeoxycholic acid in pharmaceutical formulations. This approach showcased the compound's utility in enhancing analytical specificity and sensitivity (Bousquet et al., 1997).

Tautomerism and Synthetic Chemistry

Land et al. (2003) investigated the tautomerism and structure of dienophiles related to 2-(2,5-Dibromophenyl)acetonitrile in synthetic chemistry, particularly in the context of Gates' morphine synthesis. This study provided insights into the complexities and reactivities of such compounds (Land et al., 2003).

Electrophoretic and Electrochemical Studies

Vaher et al. (2002) discussed the use of acetonitrile as a solvent medium for capillary electroseparations, extending the applications of capillary electrophoresis techniques to more hydrophobic species. This is relevant for the broader context of using acetonitrile-based compounds in analytical chemistry (Vaher et al., 2002).

Molecular Dynamics and Computational Studies

Alvarez et al. (2014) highlighted the use of acetonitrile in scientific research, especially in molecular dynamics studies. This research emphasizes the role of acetonitrile-related compounds in understanding the behavior of proteins and enzymes in solvent media, which can be crucial for pharmaceutical research (Alvarez et al., 2014).

Safety and Hazards

The compound has been classified with the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 2-(2,5-Dibromophenyl)acetonitrile were not found in the search results, it is known that acetonitrile has been widely applied as a common solvent in organic synthesis . This suggests that 2-(2,5-Dibromophenyl)acetonitrile could potentially have similar applications in the future.

properties

IUPAC Name

2-(2,5-dibromophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSYQAWIZWILQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743442
Record name (2,5-Dibromophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dibromophenyl)acetonitrile

CAS RN

74533-21-4
Record name (2,5-Dibromophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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